2-(5-methylfuran-2-yl)propanoic acid
Description
2-(5-Methylfuran-2-yl)propanoic acid is a heterocyclic carboxylic acid featuring a furan ring substituted with a methyl group at the 5-position and a propanoic acid side chain at the 2-position. The furan ring’s electron-rich nature and the carboxylic acid group’s reactivity make this compound a candidate for synthesizing bioactive molecules or polymers.
Properties
CAS No. |
1000004-70-5 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Condensation of 5-Methylfurfural with Malonic Acid
The Knoevenagel condensation between 5-methylfurfural and malonic acid is a foundational method for synthesizing 3-(5-methylfuran-2-yl)propenoic acid, a precursor to the target compound. Under reflux conditions in pyridine with piperidine as a catalyst, the reaction proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde group of 5-methylfurfural. The intermediate undergoes dehydration to form the α,β-unsaturated carboxylic acid .
Reaction Conditions:
-
Molar Ratio: 1:1 (5-methylfurfural : malonic acid)
-
Catalyst: Piperidine (5 mol%)
-
Solvent: Pyridine
-
Temperature: 100–110°C (reflux)
Mechanistic Insights:
DFT studies indicate that the reaction proceeds through a six-membered cyclic transition state, with piperidine facilitating enolate formation. The E-isomer dominates due to steric hindrance during Z-isomerization .
Hydroarylation in Brønsted Superacids
Triflic acid (TfOH)-mediated hydroarylation offers a route to functionalize the α,β-unsaturated intermediate. In this method, 3-(5-methylfuran-2-yl)propenoic acid reacts with arenes (e.g., benzene) in TfOH, generating 3-aryl-3-(5-methylfuran-2-yl)propanoic acid derivatives via superelectrophilic activation .
Key Steps:
-
Double Protonation: The propenoic acid undergoes O,C-diprotonation in TfOH, forming a dicationic intermediate.
-
Electrophilic Attack: The dication reacts with arenes in a Friedel–Crafts-type mechanism, leading to C–C bond formation.
-
Deprotonation: Quenching with water yields the hydroarylated product.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Acid Concentration | 90% TfOH in CH₂Cl₂ |
| Reaction Time | 4–6 hours |
| Temperature | 0°C to room temperature |
| Yield | 50–70% (aryl-dependent) |
Limitations:
-
Requires stoichiometric TfOH, complicating large-scale synthesis.
Catalytic Hydrogenation of α,β-Unsaturated Precursors
The unsaturated intermediate 3-(5-methylfuran-2-yl)propenoic acid is reduced to 2-(5-methylfuran-2-yl)propanoic acid using heterogeneous catalysts.
Hydrogenation Protocol:
-
Catalyst: 10% Pd/C or PtO₂
-
Pressure: 1–3 atm H₂
-
Solvent: Ethanol or THF
-
Temperature: 25–50°C
Side Reactions:
Over-hydrogenation of the furan ring occurs above 50°C, necessitating precise temperature control.
Industrial-Scale Production Strategies
Scalable synthesis prioritizes cost-efficiency and minimal waste. Continuous flow reactors enhance the condensation and hydrogenation steps by improving heat transfer and reducing reaction times .
Case Study: Continuous Knoevenagel Condensation
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Residence Time | 6 hours | 30 minutes |
| Yield | 65% | 78% |
| Purity | 90% | 95% |
Challenges:
-
Catalyst deactivation in flow systems.
-
Purification of viscous intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the propanoic acid can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: 2-(5-methylfuran-2-yl)propanol
Substitution: Various halogenated derivatives depending on the substituent and reaction conditions.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-(5-Methylfuran-2-yl)propanoic acid serves as a valuable scaffold for synthesizing more complex organic molecules. Its furan ring structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activities
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research has also explored its potential anti-inflammatory effects, suggesting that it may interact with specific molecular targets involved in inflammatory pathways.
Medicinal Chemistry
- Drug Development : The compound's unique structure positions it as a promising candidate for drug development. Its ability to interact with biological systems suggests potential therapeutic applications in treating various diseases, including those with inflammatory components .
Industrial Applications
- Polymer Production : In the industrial sector, this compound is utilized in producing polymers with specific properties, enhancing material performance in various applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Drug Development
Research focused on the compound's interaction with inflammatory pathways revealed promising results. In vitro assays demonstrated that derivatives of this compound could modulate inflammatory responses, indicating potential therapeutic applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and propanoic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Substituent Effects on the Furan Ring
- 3-(5-Phenyl-2-furyl)propanoic acid (CAS 3465-61-0): The 5-phenyl substituent increases molecular weight and aromaticity, which may enhance binding to hydrophobic targets but reduce solubility .
- 11-(3-Methyl-5-propylfuran-2-yl)-undecanoic acid (11M3): A longer alkyl chain (undecanoic acid) increases hydrophobicity, making it suitable for lipid-based applications .
Physicochemical Properties
Thiophene and Phenoxy Analogs
Thiophene Derivatives
- 2-(5-Benzoylthiophen-2-yl)propanoic acid (Tiaprofen, CAS 33005-95-7): The thiophene ring (sulfur atom) enhances metabolic stability compared to furan. Used as a nonsteroidal anti-inflammatory drug (NSAID) .
Phenoxy Derivatives
- 2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPP, CAS 93-65-2): A phenoxy herbicide with chlorinated and methyl substituents. Demonstrates higher environmental persistence compared to furan-based acids .
Q & A
Basic Research: What are the optimal synthetic routes for 2-(5-methylfuran-2-yl)propanoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as Friedel-Crafts alkylation to attach the methylfuran moiety to a propanoic acid backbone. Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance furan ring activation .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% purity .
Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research: How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., cyclooxygenase-2) based on structural analogs .
- QM/MM simulations : Analyze electronic interactions between the methylfuran group and catalytic residues .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks by evaluating logP (predicted ~2.1) and metabolic stability .
Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) binding assays .
Basic Research: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- HPLC-MS : Use ESI+ mode for molecular ion detection ([M+H]⁺ ~183 m/z) and quantify impurities (<0.5%) .
- FT-IR : Validate carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
Advanced Research: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
- Dose-response studies : Test across a concentration gradient (e.g., 1–100 µM) to identify threshold effects .
- Structural analogs : Compare activity of derivatives (e.g., replacing methylfuran with thiophene) to isolate pharmacophores .
- Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC (minimum inhibitory concentration) values .
Validation : Replicate studies in multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
Basic Research: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Engineering controls : Use fume hoods for synthesis steps involving volatile intermediates .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats) .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Monitoring : Airborne exposure limits should follow OSHA guidelines (<1 mg/m³) .
Advanced Research: How does the methylfuran substituent influence the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Perform accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) to identify hydrolysis-prone regions .
- Metabolite profiling : Incubate with liver microsomes to detect oxidative metabolites (e.g., furan ring opening) .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) .
Basic Research: What strategies improve the solubility of this compound for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : Ionize the carboxylic acid group by preparing sodium salts (solubility >10 mg/mL at pH 7.4) .
- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) for controlled release .
Advanced Research: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Bioisosteric replacement : Substitute the methylfuran with pyridine or thiazole to modulate electronic effects .
- Stereochemical optimization : Synthesize (R)- and (S)-enantiomers via chiral HPLC and compare IC₅₀ values .
- Pro-drug design : Esterify the carboxylic acid to improve membrane permeability .
Validation : Use X-ray crystallography to resolve binding modes of analogs with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
